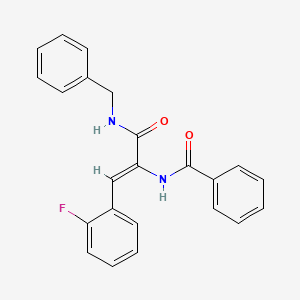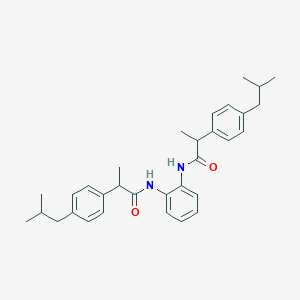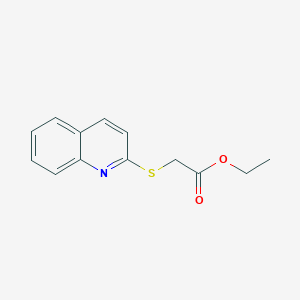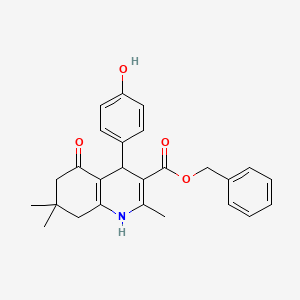
(2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-Benzyl-3-(2-Fluorphenyl)-2-(Phenylformamido)prop-2-enamid ist eine organische Verbindung, die zur Klasse der Enamide gehört. Enamide zeichnen sich durch das Vorhandensein einer Kohlenstoff-Kohlenstoff-Doppelbindung aus, die mit einer Amidgruppe konjugiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-N-Benzyl-3-(2-Fluorphenyl)-2-(Phenylformamido)prop-2-enamid umfasst typischerweise die folgenden Schritte:
Bildung des Enamid-Rückgrats: Der erste Schritt beinhaltet die Bildung des Enamid-Rückgrats durch eine Kondensationsreaktion zwischen einem geeigneten Amin und einer α,β-ungesättigten Carbonylverbindung.
Einführung der Benzylgruppe: Die Benzylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Benzylchlorid und einer geeigneten Base eingeführt werden.
Addition der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch eine palladiumkatalysierte Kreuzkupplungsreaktion, wie z. B. die Suzuki-Miyaura-Kupplung, unter Verwendung eines Fluorphenylboronsäurederivats eingebaut.
Anbindung der Phenylformamidogruppe: Die Phenylformamidogruppe wird durch eine Amidbindungsbildungsreaktion unter Verwendung von Phenylformiat und einem Kupplungsreagenz wie N,N'-Dicyclohexylcarbodiimid hinzugefügt.
Industrielle Produktionsmethoden
Die industrielle Produktion von (2Z)-N-Benzyl-3-(2-Fluorphenyl)-2-(Phenylformamido)prop-2-enamid kann optimierte Versionen der oben genannten Synthesewege umfassen, mit Fokus auf Skalierbarkeit, Kosteneffizienz und ökologische Nachhaltigkeit. Durchflusschemie und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Ausbeute des Produktionsprozesses zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid derivative.
Attachment of the Phenylformamido Group: The phenylformamido group is added through an amide bond formation reaction using phenylformic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Benzylgruppe, eingehen, was zur Bildung von Benzaldehydrivaten führt.
Reduktion: Reduktionsreaktionen können die Kohlenstoff-Kohlenstoff-Doppelbindung angreifen und das Enamid in ein Amid umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle oder Lithiumaluminiumhydrid kann eingesetzt werden.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base wie Natriumhydrid verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Benzaldehydrivate.
Reduktion: Amidderivate.
Substitution: Verschiedene substituierte Fluorphenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet werden.
Biologie: Die Verbindung kann als Sonde zur Untersuchung von Enzym-Substrat-Wechselwirkungen und Protein-Ligand-Bindung dienen.
Medizin: Es hat Potenzial als Leitstruktur für die Entwicklung neuer Pharmazeutika, insbesondere in den Bereichen der entzündungshemmenden und krebshemmenden Forschung.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-N-Benzyl-3-(2-Fluorphenyl)-2-(Phenylformamido)prop-2-enamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an aktiven Stellen oder allosterischen Stellen zu binden und die Aktivität des Zielproteins zu modulieren. Das Vorhandensein der Fluorphenylgruppe kann die Bindungsaffinität durch hydrophobe Wechselwirkungen und Wasserstoffbrückenbindungen verstärken.
Wirkmechanismus
The mechanism of action of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2Z)-N-Benzyl-3-(2-Chlorphenyl)-2-(Phenylformamido)prop-2-enamid: Ähnliche Struktur mit einem Chloratom anstelle eines Fluoratoms.
(2Z)-N-Benzyl-3-(2-Bromphenyl)-2-(Phenylformamido)prop-2-enamid: Ähnliche Struktur mit einem Bromatom anstelle eines Fluoratoms.
(2Z)-N-Benzyl-3-(2-Methylphenyl)-2-(Phenylformamido)prop-2-enamid: Ähnliche Struktur mit einer Methylgruppe anstelle eines Fluoratoms.
Einzigartigkeit
Das Vorhandensein der Fluorphenylgruppe in (2Z)-N-Benzyl-3-(2-Fluorphenyl)-2-(Phenylformamido)prop-2-enamid verleiht einzigartige elektronische Eigenschaften, wie z. B. erhöhte Elektronegativität und Potenzial für Wasserstoffbrückenbindungen, die seine Reaktivität und Bindungswechselwirkungen beeinflussen können. Dies macht es von seinen Analoga mit verschiedenen Substituenten unterscheidbar.
Eigenschaften
Molekularformel |
C23H19FN2O2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-[(Z)-3-(benzylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H19FN2O2/c24-20-14-8-7-13-19(20)15-21(26-22(27)18-11-5-2-6-12-18)23(28)25-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15- |
InChI-Schlüssel |
UIIVJQHQFUAKLP-QNGOZBTKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11698988.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11698994.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698997.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699004.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
![2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699006.png)
![(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699014.png)


![2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11699029.png)


![N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B11699050.png)
![2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11699056.png)
